Allophanic acid

Description

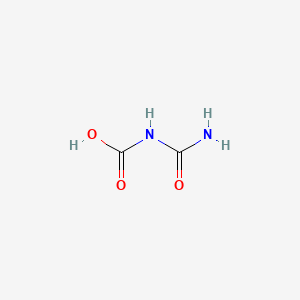

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

carbamoylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWRKZWQTYIKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211550 | |

| Record name | Allophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-78-5 | |

| Record name | Allophanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allophanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5I7B2C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of allophanic acid?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of allophanic acid, focusing on its chemical structure, properties, synthesis, and biological relevance. The information is tailored for a technical audience and includes detailed data, experimental methodologies, and visual representations of key processes.

Introduction to this compound

This compound, with the chemical formula C₂H₄N₂O₃, is an organic compound that can be described as the carboxylated derivative of urea.[1][2] Its IUPAC name is carbamoylcarbamic acid.[1][3] The molecule features a carbamoyl group attached to a carbamic acid, which imparts a unique combination of chemical functionalities.[1] While the acid itself may be elusive, its conjugate base, allophanate (H₂NC(O)NHCO₂⁻), is well-known and has been characterized in various salts.[2] this compound and its derivatives are relevant in fields ranging from agriculture, where it plays a role in soil chemistry, to pharmacology, where its derivatives are being explored.[1] It is also recognized as an environmental transformation product of certain pesticides, such as Thiophanate-methyl.[3][4]

Chemical Structure and Properties

This compound is a relatively small molecule with a molecular weight of approximately 104.07 g/mol .[1][3] The structure consists of a central nitrogen atom linking a carbonyl group (part of a urea moiety) and a carboxylic acid group. This arrangement allows for tautomerism between the amide form (H₂NC(O)NHCO₂H) and the imidic form (HN=C(OH)NHCO₂H).[1]

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | carbamoylcarbamic acid | [1][2][3] |

| Synonyms | Allophanate, Urea-1-carboxylic acid | [1][3][5] |

| CAS Number | 625-78-5 | [1][2][3] |

| Molecular Formula | C₂H₄N₂O₃ | [1][3][6] |

| Molecular Weight | 104.07 g/mol | [1][3] |

| Canonical SMILES | C(=O)(N)NC(=O)O | [1][2][6] |

| InChI Key | AVWRKZWQTYIKIY-UHFFFAOYSA-N | [1][3][6] |

Synthesis of this compound

This compound can be synthesized through the direct carboxylation of urea. One common laboratory-scale method involves the reaction of urea with an alkali metal bicarbonate, such as sodium bicarbonate.[2] The process involves the nucleophilic attack of the urea nitrogen on the carbonyl carbon of the bicarbonate, followed by proton transfer.

The logical workflow for this synthesis is depicted below.

Representative Experimental Protocol

The following provides a generalized methodology for the synthesis of this compound based on the reaction between urea and sodium bicarbonate, as described in the literature.[2] This protocol is intended as a guide for researchers.

Objective: To synthesize this compound via the carboxylation of urea.

Materials:

-

Urea (H₂NCONH₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Reaction vessel with stirring capability

-

pH meter

-

Appropriate workup and purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

Preparation of Reactants: Prepare aqueous solutions of urea and sodium bicarbonate of desired molar concentrations.

-

Reaction: Combine the urea and sodium bicarbonate solutions in the reaction vessel. The reaction is typically performed in an aqueous medium.

-

Stirring: The mixture is stirred continuously to ensure homogeneity and facilitate the reaction. Reaction conditions such as temperature and time should be carefully controlled and optimized.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the consumption of reactants.

-

Workup and Isolation: Upon completion, the reaction mixture will contain this compound (or its sodium salt, sodium allophanate) and sodium hydroxide as a by-product.[2] The pH of the solution will be basic due to the formation of NaOH.

-

Purification: The desired product, this compound, can be isolated and purified. This may involve acidification to protonate the allophanate, followed by techniques like crystallization, extraction, or column chromatography.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Role and Enzymatic Interaction

In biological systems, the deprotonated form of this compound, allophanate, serves as a key intermediate in the urea degradation pathway in some organisms, such as Saccharomyces cerevisiae.[7] It is a substrate for the enzyme allophanate hydrolase, which catalyzes its breakdown into two molecules of carbon dioxide and two molecules of ammonia.[2]

The enzymatic degradation pathway is illustrated in the diagram below.

References

- 1. Buy this compound | 625-78-5 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H4N2O3 | CID 150833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Allophanate | C2H3N2O3- | CID 9543250 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Allophanic Acid from Urea

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of allophanic acid formation from urea. It includes a detailed examination of the reaction pathways, intermediates, and kinetics, supported by quantitative data and experimental protocols. The visualizations herein are designed to clarify complex relationships and workflows, adhering to stringent formatting and color contrast standards for optimal readability.

Introduction: The Significance of Urea Transformation

Urea, a seemingly simple molecule, is a cornerstone of the nitrogen-based fertilizer industry and a significant compound in various chemical syntheses. However, under certain conditions, particularly elevated temperatures, urea undergoes a series of transformations leading to the formation of impurities such as biuret and, subsequently, this compound. The formation of these byproducts is of considerable interest as they can influence the efficacy and safety of urea-based products. Understanding the mechanism of this compound formation is crucial for controlling these impurities in industrial processes and for leveraging these reactions in novel synthetic pathways.

The Core Mechanism: A Stepwise Elucidation

The formation of this compound from urea is not a direct conversion but rather a multi-step process involving key intermediates. The reaction is initiated by the thermal decomposition of urea, which sets off a cascade of subsequent reactions.

2.1 Step 1: Thermal Decomposition of Urea and Formation of Isocyanic Acid

The primary and rate-determining step in this pathway is the endothermic decomposition of molten urea into isocyanic acid (HNCO) and ammonia (NH₃). This reaction is typically initiated at temperatures above the melting point of urea (133 °C).

2.2 Step 2: Formation of Biuret

The highly reactive isocyanic acid, once formed, readily reacts with a second molecule of urea. This nucleophilic addition of one of the amino groups of urea to the electrophilic carbon of isocyanic acid results in the formation of biuret.

2.3 Step 3: Formation of this compound

This compound is subsequently formed through the reaction of biuret with another molecule of isocyanic acid. This reaction is analogous to the formation of biuret, with the isocyanic acid adding to the biuret molecule.

Below is a diagram illustrating the overall reaction pathway from urea to this compound.

Quantitative Data

The following table summarizes key quantitative data related to the formation of this compound and its precursors from urea. This data is essential for modeling and controlling the reaction process.

| Parameter | Value | Conditions | Reference |

| Urea Decomposition | |||

| Activation Energy (Ea) | 36.3 kcal/mol | In molten urea | |

| Rate Constant (k) at 140°C | 1.0 x 10⁻³ min⁻¹ | Neat | |

| Biuret Formation | |||

| Activation Energy (Ea) | 10.7 kcal/mol | In molten urea | |

| This compound Formation | |||

| Heat of Formation (ΔHf°) | -179.5 kcal/mol | Calculated |

Experimental Protocols

This section provides a generalized experimental protocol for studying the thermal decomposition of urea and the formation of this compound.

4.1 Objective: To monitor the formation of biuret and this compound from the thermal decomposition of urea over time at a constant temperature.

4.2 Materials and Apparatus:

-

Urea (analytical grade)

-

Heating mantle with temperature controller

-

Round bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Sampling syringe

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Standards for urea, biuret, and this compound (or a suitable derivative for quantification)

4.3 Experimental Workflow Diagram

An In-depth Technical Guide to the Thermodynamic Properties of Allophanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of allophanic acid and its derivatives, allophanates. Due to the transient nature of this compound, direct experimental thermodynamic data is scarce. Therefore, this guide synthesizes information from computational studies and experimental observations of allophanate formation and decomposition, particularly within the context of polyurethane chemistry.

Introduction to this compound

This compound (H₂NC(O)NHCOOH) is a dicarboxylic acid derivative of urea. While the free acid is elusive, its esters and salts, known as allophanates, are significant in industrial chemistry, primarily as cross-linking agents in polyurethane synthesis. The formation and reversal of the allophanate linkage are governed by thermodynamic principles that influence the stability and properties of these widely used polymers. Understanding the thermodynamics of allophanates is crucial for controlling polymerization reactions, predicting material properties, and designing novel compounds.

Thermodynamic Data

2.1. Computational Thermochemistry

High-level quantum chemical methods such as Gaussian-4 (G4) and Density Functional Theory (DFT) are employed to calculate the thermochemical properties of molecules in the gas phase.[1][2][3][4] These methods can provide accurate predictions of enthalpies of formation, entropies, and heat capacities. For urea-derived compounds, composite methods like G3 and G4 have been successfully used to derive thermochemical data via atomization methods.[1]

A comprehensive computational study on this compound would be required to establish definitive values for its thermodynamic properties. Such a study would typically involve:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency calculations to obtain vibrational modes and zero-point vibrational energy.

-

Single-point energy calculations at a high level of theory.

2.2. Reaction Thermodynamics

While standard thermodynamic data for the isolated molecule are not published, some thermodynamic parameters for reactions involving allophanates have been determined. These data provide insight into the energy changes associated with the formation and decomposition of allophanate linkages.

| Thermodynamic Parameter | Value | System/Conditions | Reference |

| Activation Energy (Ea) for Allophanate Formation | 62.6 kJ/mol | Formation of an allophanate intermediate from phenyl isocyanate and 1-propanol in a THF model. | [5][6] |

| Allophanate Decomposition Temperature | 100-150 °C | General observation for the reversion of allophanate to urethane and isocyanate. | [7] |

| Aromatic Allophanate Dissociation Onset | 100-120 °C | Thermal disassociation temperature. | [8] |

| Aliphatic Allophanate Dissociation Onset | 85-105 °C | Thermal disassociation temperature. | [8] |

Experimental Protocols for Thermodynamic Characterization

The thermodynamic properties of reactions involving allophanates can be investigated using several analytical techniques. The following are generalized protocols for key experimental methods.

3.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a valuable tool for studying the formation and decomposition of allophanates.

-

Objective: To determine the temperature range and enthalpy of allophanate formation and decomposition.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the polyurethane system or a model compound is placed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Exothermic peaks may indicate the formation of allophanates, while endothermic peaks can signify their decomposition. The area under the peak is proportional to the enthalpy change of the process.[9][10][11][12]

-

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the interaction of two molecules. It can be adapted to study the kinetics and thermodynamics of the reactions leading to allophanate formation.

-

Objective: To determine the binding affinity, enthalpy, and stoichiometry of the reaction between an isocyanate and a urethane.

-

Methodology:

-

A solution of a urethane-containing compound is placed in the sample cell of the calorimeter.

-

A solution of an isocyanate is loaded into a syringe.

-

The isocyanate solution is injected in small, precise aliquots into the sample cell while the temperature is maintained constant.

-

The heat released or absorbed during the reaction is measured after each injection.

-

The resulting data are fitted to a binding model to extract thermodynamic parameters such as the reaction enthalpy (ΔH), binding constant (K), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[13][14][15][16]

-

Reaction Pathways and Stability

The formation of allophanates is a key side reaction in polyurethane chemistry, occurring when an isocyanate group reacts with a urethane linkage. This reaction is reversible and temperature-dependent.

4.1. Allophanate Formation Pathway

The formation of an allophanate typically proceeds through the nucleophilic attack of the nitrogen atom of a urethane group on the electrophilic carbon atom of an isocyanate group. This reaction is often catalyzed by bases or organometallic compounds.

4.2. Thermal Stability and Decomposition

Allophanate linkages are known to be thermally labile. At elevated temperatures, the equilibrium shifts, and the allophanate can decompose back into the parent urethane and isocyanate.[7] This reversibility is a critical consideration in the processing and recycling of polyurethane materials. The decomposition temperature is influenced by the structure of the allophanate, with aliphatic allophanates generally being less stable than their aromatic counterparts.[8]

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, a combination of computational chemistry and the study of allophanate-related reactions provides valuable insights into its thermodynamic properties and behavior. The reversible nature of allophanate formation is a key thermodynamic characteristic that has significant implications for the synthesis, processing, and stability of polyurethane materials. Further computational studies are warranted to establish a definitive set of thermodynamic parameters for this compound, which would be invaluable for researchers in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

Synthesis of allophanic acid from sodium bicarbonate and urea

Synthesis of Allophanic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of this compound, with a specific focus on pathways involving urea and bicarbonate sources. The document delineates the well-established enzymatic synthesis route and explores potential chemical synthesis methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed insights into reaction mechanisms and experimental considerations.

Introduction

This compound (carbamoylcarbamic acid) is a derivative of urea and an intermediate in the metabolic breakdown of urea in some organisms. Its synthesis is of interest due to its chemical reactivity and potential as a building block in organic synthesis. This guide focuses on the synthesis of this compound from readily available precursors: urea and sodium bicarbonate.

Enzymatic Synthesis of Allophanate

The most well-documented and understood pathway for the synthesis of allophanate from urea and bicarbonate is the enzymatic reaction catalyzed by urea carboxylase. This enzyme is a key component of the urea amidolyase (UAL) enzyme complex found in various organisms, including fungi and bacteria.

2.1. Signaling Pathway and Mechanism

The enzymatic synthesis of allophanate occurs in two main steps within the urea carboxylase enzyme:

-

Biotin Carboxylation: In the biotin carboxylase (BC) domain, bicarbonate is activated by ATP, and the carboxyl group is transferred to a tethered biotin cofactor, forming carboxybiotin.

-

Carboxyl Transfer: The carboxyltransferase (CT) domain then facilitates the transfer of the carboxyl group from carboxybiotin to urea, resulting in the formation of allophanate.

Allophanate is a relatively unstable intermediate and can be subsequently hydrolyzed to ammonia and carbon dioxide by allophanate hydrolase (AH), the second major component of the urea amidolyase complex.

Figure 1: Enzymatic synthesis of allophanate by urea carboxylase.

2.2. Experimental Protocol Considerations

A typical experimental protocol for the enzymatic synthesis of allophanate would involve the following key steps. It is important to note that specific conditions may vary depending on the source and purity of the enzyme.

Materials:

-

Purified Urea Carboxylase

-

Urea

-

Sodium Bicarbonate (or Potassium Bicarbonate)

-

Adenosine Triphosphate (ATP)

-

Magnesium Chloride (as a cofactor for ATP)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Quenching solution (e.g., acid or base to stop the reaction)

-

Analytical method for allophanate detection (e.g., HPLC-MS)

Procedure:

-

Prepare a reaction mixture containing the buffer, MgCl₂, and ATP.

-

Add urea and sodium bicarbonate to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified urea carboxylase.

-

Incubate the reaction at an optimal temperature (typically 25-37 °C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture to determine the concentration of allophanate produced.

2.3. Quantitative Data

Quantitative data for enzymatic synthesis is highly dependent on the specific enzyme kinetics. Key parameters to measure include:

| Parameter | Description | Typical Range |

| Km (Urea) | Michaelis constant for urea | Varies with enzyme source |

| Km (Bicarbonate) | Michaelis constant for bicarbonate | Varies with enzyme source |

| Vmax | Maximum reaction velocity | Dependent on enzyme concentration and purity |

| Optimal pH | The pH at which the enzyme exhibits maximum activity | 7.5 - 8.5 |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity | 25 - 40 °C |

Chemical Synthesis of this compound Derivatives

While a direct, well-documented chemical synthesis of pure this compound from sodium bicarbonate and urea at ambient conditions is not prevalent in the reviewed literature, a patented process describes the reaction of urea with alkali metal bicarbonates at elevated temperatures.

3.1. Reaction Conditions from Patent Literature

A process for producing fire-extinguishing compositions involves the reaction of urea and an alkali metal bicarbonate. While the primary goal is not the isolation of pure this compound, the conditions provide a potential starting point for chemical synthesis.

Reactants and Conditions:

-

Urea

-

Alkali Metal Bicarbonate: Sodium bicarbonate or potassium bicarbonate.

-

Molar Ratio: 1 mole of urea to 0.5-1.5 moles of alkali, with a preferred ratio of 1 mole of urea to 0.75-1.0 mole of bicarbonate.

-

Temperature: Below 150 °C, with a preferred range of 110 °C to 120 °C.

-

Pre-compaction: Compacting the mixture of urea and alkali before heating can increase the reaction rate.

3.2. Proposed Reaction Pathway

The reaction likely proceeds through the nucleophilic attack of the amine group of urea on the carbonyl carbon of the bicarbonate, followed by dehydration at elevated temperatures. The exact mechanism and the nature of the final product mixture in this process are not fully elucidated in the available literature.

A Technical Guide to the Historical Discovery and Isolation of Allophanates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and isolation of allophanates, tracing their origins from early 19th-century cyanic acid chemistry to their contemporary relevance in polymer science. This document provides a detailed account of the key scientific contributions, experimental methodologies, and the evolution of our understanding of these important chemical compounds.

Historical Overview: The Dawn of Allophanate Chemistry

The story of allophanates is intrinsically linked to the pioneering work of Justus von Liebig and Friedrich Wöhler in the 1830s on urea and cyanic acid, which laid the groundwork for the field of organic synthesis.[1] Their investigations into the reactions of cyanic acid and its derivatives paved the way for the discovery of a new class of compounds.

The first documented analysis of an allophanate was published in 1837 by Richardson, though the molecular weight he reported was later found to be incorrect. The definitive discovery and correct ultimate analysis are credited to Schlieper in 1846, who successfully characterized the product from the reaction of cyanic acid with fusel oil, likely isoamyl allophanate. These early researchers were exploring the reactivity of the newly accessible cyanic acid with various substances, including alcohols.

A crucial advancement in understanding the formation of allophanates came from the work of A.W. Hofmann. He proposed that the reaction proceeds in two steps: the initial formation of a urethane (then known as a carbamic acid ester) from the alcohol and cyanic acid, followed by the addition of a second molecule of cyanic acid to the urethane to yield the allophanate. This two-step mechanism is now a fundamental concept in allophanate chemistry.

Chemical Pathways: From Cyanic Acid to Modern Isocyanates

The synthesis of allophanates has evolved significantly from the early experiments with cyanic acid to the precisely controlled reactions used in modern polymer and pharmaceutical chemistry.

The Historical Synthesis Pathway

The pioneering 19th-century synthesis involved the direct reaction of an alcohol with cyanic acid. The reaction proceeds through a urethane intermediate.

Modern Synthesis Pathway

Contemporary methods for synthesizing allophanates, particularly in the context of polyurethane chemistry, involve the reaction of an isocyanate with a urethane. This reaction is often catalyzed and occurs at elevated temperatures.[2]

Experimental Protocols

This section details the methodologies for the historical and modern synthesis of allophanates.

Historical Experimental Protocol: Synthesis of Ethyl Allophanate from Cyanic Acid and Ethanol

This protocol is based on the general methods described in the historical literature for the preparation of allophanates from cyanic acid.

Objective: To synthesize ethyl allophanate by reacting cyanic acid with ethanol.

Materials:

-

Cyanuric acid

-

Dry ice

-

Absolute ethanol

-

Diethyl ether

-

Skellysolve B (or similar non-polar solvent)

Apparatus:

-

A heated tube for the depolymerization of cyanuric acid.

-

A collection flask cooled with a dry ice-acetone bath.

-

Reaction flask.

-

Filtration apparatus.

Procedure:

-

Preparation of Cyanic Acid: Cyanic acid is generated by the thermal depolymerization of cyanuric acid in a heated tube. A slow stream of carbon dioxide is passed through the tube to carry the gaseous cyanic acid into a collection flask cooled in a dry ice-acetone bath, where it condenses as a liquid.

-

Reaction: The collected liquid cyanic acid is weighed and dissolved in ice-cold diethyl ether. This solution is then added to a solution of absolute ethanol in diethyl ether. The reaction mixture is allowed to stand, and the formation of a crystalline precipitate (ethyl allophanate) is observed.

-

Isolation and Purification: After several hours, the solution is decanted, and the solid product is washed with a mixture of diethyl ether and a non-polar solvent like Skellysolve B to remove any unreacted ethanol or ethyl carbamate (urethane).

-

Recrystallization: The crude ethyl allophanate can be further purified by recrystallization from a suitable solvent such as water or ethanol.

Experimental Workflow:

Modern Experimental Protocol: Synthesis of an Allophanate from an Isocyanate and an Alcohol

This protocol is representative of modern laboratory-scale allophanate synthesis, often used to create cross-linkers for coatings and other materials.[2]

Objective: To synthesize an allophanate by reacting a diisocyanate with a monoalcohol in the presence of a catalyst.

Materials:

-

Hexamethylene diisocyanate (HDI)

-

A monoalcohol (e.g., 2-ethylhexanol)

-

A suitable catalyst (e.g., a bismuth-based compound)

-

A co-catalyst (e.g., a metal carboxylate, if required)

-

A solvent (optional, e.g., toluene)

Apparatus:

-

A three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

-

Heating mantle.

Procedure:

-

Urethane Formation (Carbamation): The diisocyanate is charged into the reaction flask and heated to a specific temperature (e.g., 60-80°C). The monoalcohol is then added dropwise while maintaining the temperature. This initial reaction forms the urethane intermediate.

-

Allophanate Formation: After the complete addition of the alcohol, the catalyst (and co-catalyst, if used) is introduced into the reaction mixture. The temperature is then raised (e.g., to 100-140°C) to promote the reaction between the newly formed urethane and the excess isocyanate, leading to the formation of the allophanate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the N-H stretch of the urethane and appearance of the allophanate carbonyl bands) or by titrating the remaining isocyanate (NCO) content.

-

Termination and Isolation: Once the desired degree of allophanation is achieved, the reaction can be terminated by cooling and, if necessary, by adding a catalyst inhibitor. If a solvent was used, it can be removed under reduced pressure to yield the allophanate product.

Quantitative Data

The following tables summarize quantitative data from both historical context and modern examples.

| Parameter | Value | Reference |

| Historical Data | ||

| First Ultimate Analysis | Correctly determined for isoamyl allophanate | Schlieper, 1846 |

| Precursor | Cyanic Acid | |

| Reactant | Fusel Oil (mainly isoamyl alcohol) | |

| Modern Example Data | ||

| Reactants | Cyanic acid and absolute ethanol in ether | |

| Molar Ratio (Ethanol:HCN) | 2:1 | |

| Reaction Time | 8 hours | |

| Product | Ethyl Allophanate | |

| Yield | 812 mg (from 2.5 g cyanic acid) | |

| Melting Point | 192-193°C |

Table 1: Summary of Historical and Modern Synthesis Data for Allophanates

| Property | Value |

| Melting Point | 192-193°C |

| Appearance | Crystalline solid |

| Solubility | Soluble in hot water and ethanol |

| Key IR Peaks | Characteristic carbonyl and N-H stretches |

| Molar Mass | 132.12 g/mol |

Table 2: Physical and Chemical Properties of Ethyl Allophanate

Conclusion

The journey of allophanates from their serendipitous discovery in the mid-19th century to their current role as crucial components in advanced materials is a testament to the progress of organic chemistry. The foundational work of early chemists in understanding the reactions of cyanic acid has evolved into sophisticated synthetic methods that allow for the precise design of molecules with tailored properties for a wide range of applications, from industrial coatings to potential uses in drug development as cross-linking agents or in prodrug design. This guide provides a comprehensive overview for researchers and professionals, bridging the historical context with modern applications and methodologies.

References

Allophanic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanic acid, a dicarboxylic acid derivative of urea, is a key intermediate in the metabolic pathways of nitrogen-containing compounds in various organisms. While its direct therapeutic applications are not yet established, its role as a substrate for allophanate hydrolase and as an inducer of the allantoin degradation pathway presents potential avenues for drug discovery, particularly in the context of infectious diseases and metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological significance of this compound, with a focus on experimental protocols and pathway interactions.

Physicochemical Properties

This compound is a relatively simple organic molecule with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 625-78-5 | [1][2][3][4][5] |

| Molecular Formula | C₂H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 104.07 g/mol | [1][2][5] |

| IUPAC Name | carbamoylcarbamic acid | [1][2] |

| Synonyms | Allophanate, Urea-1-carboxylate | [6] |

| Sodium Salt CAS | 26597-39-7 | [4] |

| Sodium Salt Formula | C₂H₃N₂NaO₃ | [4] |

| Sodium Salt MW | 126.047 g/mol | [4] |

Synthesis and Analysis

Experimental Protocol: Synthesis of Sodium Allophanate

While the isolation of pure this compound is challenging, its salts, such as sodium allophanate, can be synthesized. The following protocol is based on the reaction of urea and sodium carbonate at elevated temperatures.

Materials:

-

Urea

-

Sodium Carbonate

-

High-temperature reactor

Procedure:

-

Mix urea and sodium carbonate in the desired molar ratio.

-

Heat the mixture to 140°C in a suitable reactor.

-

Maintain the reaction at this temperature for 2 hours.

-

The resulting product will be a mixture containing sodium allophanate.

-

Further purification steps, such as recrystallization, may be necessary to isolate the sodium allophanate.

Note: This is a generalized procedure, and optimization of reaction conditions, including reactant ratios, temperature, and time, may be required to maximize yield and purity.

Experimental Protocol: HPLC Analysis of Hydrophilic Organic Acids

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

Reagents:

-

Methanol (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Ultrapure water

Mobile Phase Preparation:

-

Prepare an aqueous solution of 0.1% phosphoric acid.

-

The mobile phase is a mixture of the acidified water and methanol (e.g., 90:10 v/v).

Chromatographic Conditions:

-

Flow rate: 0.75 mL/min

-

Injection volume: 20 µL

-

Column temperature: Ambient or controlled (e.g., 30°C)

-

Detection wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm).

-

Mode: Isocratic

Procedure:

-

Prepare a standard stock solution of the allophanate salt in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples for analysis, ensuring they are filtered through a 0.45 µm filter.

-

Inject the standards and samples onto the HPLC system.

-

Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

Note: This method will require validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the allantoin degradation pathway, particularly in organisms like Saccharomyces cerevisiae that can utilize allantoin as a nitrogen source. This pathway is essential for nitrogen recycling and is a potential target for antifungal drug development.

Allantoin Degradation Pathway

The allantoin degradation pathway involves a series of enzymatic steps that convert allantoin to ammonia and carbon dioxide. This compound is the final intermediate in this pathway before it is hydrolyzed by allophanate hydrolase.

Caption: The allantoin degradation pathway in Saccharomyces cerevisiae.

Regulation of the Allantoin Pathway

A key feature of this pathway is its regulation by this compound. This compound acts as an inducer for the expression of the genes encoding the enzymes of the allantoin degradation pathway. This creates a positive feedback loop, ensuring the efficient catabolism of allantoin when it is available as a nitrogen source.

Caption: Regulatory role of allophanate in the allantoin degradation pathway.

Experimental Protocol: Allophanate Hydrolase Assay

The activity of allophanate hydrolase, the enzyme that catalyzes the final step of the allantoin pathway, can be measured using a coupled enzyme assay. This assay monitors the production of ammonia, which is then used by glutamate dehydrogenase, leading to the oxidation of NADH, which can be measured spectrophotometrically.

Materials:

-

Potassium allophanate (substrate)

-

Purified allophanate hydrolase

-

Glutamate dehydrogenase

-

α-ketoglutarate

-

NADH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and NADH in a cuvette.

-

Add the purified allophanate hydrolase and glutamate dehydrogenase to the mixture.

-

Initiate the reaction by adding a known concentration of potassium allophanate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the rate of ammonia production and thus the activity of allophanate hydrolase.

Calculations: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its central role in the allantoin degradation pathway in fungi and some bacteria makes the enzymes that produce and degrade it potential drug targets.

-

Antifungal Targets: The allantoin pathway is important for nitrogen acquisition in pathogenic fungi like Candida albicans. Inhibitors of allophanate hydrolase or urea carboxylase could potentially disrupt this pathway, leading to nitrogen starvation and inhibiting fungal growth.

-

Biomaterials: Allophanate linkages are being explored in the synthesis of polyurethanes for biomedical applications. The formation of allophanate crosslinks can modify the physical properties of these polymers, which could be useful in designing materials for drug delivery or tissue engineering.[7]

Conclusion

This compound is a molecule of significant biochemical interest due to its role as a metabolic intermediate and a regulatory molecule in the allantoin degradation pathway. While its direct application in drug development is yet to be realized, the study of its synthesis, analysis, and biological interactions provides valuable insights for the identification of novel enzymatic targets for antimicrobial therapies and the development of advanced biomaterials. Further research into the specific enzymes of the allantoin pathway could open new avenues for therapeutic intervention.

References

- 1. Allantoin Serves as a Novel Risk Factor for the Progression of MASLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The purine metabolite allantoin enhances abiotic stress tolerance through synergistic activation of abscisic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sodium allophanate|lookchem [lookchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. US20060205911A1 - Allophanate-containing modified polyurethanes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Experimental Analysis of Allophanic Acid Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanic acid (H₂N-CO-NH-COOH), a dicarbonyl derivative of urea, represents a molecule of significant interest in both industrial and pharmaceutical contexts, primarily due to its role as a potential, albeit transient, intermediate in reactions involving isocyanates and as a degradation product of certain nitrogen-containing compounds. Its inherent instability, however, presents a considerable challenge to its direct study. This technical whitepaper provides a comprehensive guide to understanding the stability of this compound through a dual approach of theoretical modeling and experimental validation. Due to the scarcity of direct literature on this compound itself, this document establishes a robust framework by drawing analogies from computational and experimental studies on structurally related molecules such as carboxylic acids, amides, and carbamates. It details putative decomposition pathways, outlines state-of-the-art computational methodologies for predicting reaction energetics and kinetics, and provides protocols for experimental stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to investigate the stability of this compound and similar labile molecules.

Introduction to this compound

This compound is the carboxylic acid analog of an allophanate ester. Structurally, it is N-carbamoylcarbamic acid. Its formation can be postulated from the reaction of isocyanic acid (HNCO) with carbamic acid (H₂NCOOH), both of which are themselves unstable intermediates formed from urea or in biological systems. The stability of this compound is a critical question in several fields:

-

Polyurethane Chemistry : Allophanates are cross-linkages formed at high temperatures when excess isocyanate reacts with urethane groups, affecting the thermal stability of polymers. Understanding the stability of the parent acid provides fundamental insight into these side reactions.

-

Drug Development : Carboxylic acid and amide moieties are common in pharmaceuticals. Their degradation under physiological or storage conditions can lead to loss of potency and the formation of potentially toxic byproducts. If this compound were to form as a metabolite or degradant, its subsequent decomposition pathways would be of critical importance.

-

Prebiotic Chemistry : As a derivative of urea and isocyanic acid, understanding its stability could offer clues into the primordial synthesis of more complex organic molecules.

This document outlines the theoretical and experimental methodologies required to characterize the stability profile of this compound.

Theoretical Modeling of this compound Decomposition

Computational chemistry provides a powerful toolkit for investigating the reaction mechanisms and kinetics of unstable molecules without the need for their isolation.

Putative Decomposition Pathways

Based on the chemical reactivity of related compounds like carbamic acid and other β-keto acids, several decomposition pathways for this compound can be proposed. The primary routes likely involve decarboxylation or dissociation.

-

Pathway A: Decarboxylation : Direct loss of carbon dioxide (CO₂) to form urea. This is a common pathway for carboxylic acids where the resulting carbanion is stabilized.

-

Pathway B: Dissociation : Cleavage of the N-C bond to yield isocyanic acid and carbamic acid. Carbamic acid would then rapidly decompose to ammonia and CO₂.

-

Pathway C: Hydrolysis : In aqueous media, hydrolysis of the amide linkages is a potential, though likely slower, degradation route compared to the unimolecular decomposition pathways.

These proposed pathways form the basis for theoretical investigation.

Computational Methodologies

A robust computational protocol is essential for obtaining reliable energetic and kinetic data. Modern computational chemistry offers a tiered approach, balancing accuracy with computational cost.

-

Geometry Optimization and Frequency Analysis :

-

Method : Density Functional Theory (DFT) is the workhorse for these calculations. Functionals like B3LYP or M06-2X are commonly used.

-

Basis Set : Pople-style basis sets such as 6-311+G(d,p) are often sufficient to provide a good description of the geometry and vibrational frequencies.

-

Procedure : The geometries of the reactant (this compound), transition states (TS), intermediates (IM), and products for each pathway are fully optimized. A frequency calculation is then performed at the same level of theory to confirm the nature of each stationary point. Reactants, products, and intermediates should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

High-Accuracy Single-Point Energy Calculations :

-

Method : To refine the energetics, single-point energy calculations are performed on the DFT-optimized geometries using more accurate, albeit more computationally expensive, methods. Coupled-cluster methods like CCSD(T) are considered the "gold standard".

-

Basis Set : Larger basis sets, often extrapolated to the complete basis set (CBS) limit, are used to minimize basis set superposition error.

-

Purpose : This step provides highly accurate electronic energies for calculating reaction barriers and enthalpies.

-

-

Solvent Effects :

-

Method : Given that degradation in pharmaceutical or biological contexts occurs in solution, modeling solvent effects is critical. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be included during geometry optimization and energy calculations.

-

Procedure : Calculations are repeated using a solvent model (e.g., water) to understand how the solvent environment alters the potential energy surface and stabilizes charged or polar species.

-

-

Kinetic and Thermodynamic Calculations :

-

Thermodynamics : Standard thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are calculated from the vibrational frequencies and electronic energies.

-

Kinetics : Transition State Theory (TST) is used to calculate the rate constant (k) for each elementary reaction step from the Gibbs free energy of activation (ΔG‡). For unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can provide pressure-dependent rate coefficients.

-

Predicted Stability and Energetics

The primary output of the theoretical modeling is a set of quantitative data that describes the thermodynamics and kinetics of each proposed decomposition pathway. The table below serves as a template for presenting such data. The values are illustrative, based on typical activation barriers for similar reactions like the decomposition of formic or succinic acid, which range from 30-70 kcal/mol.

Table 1: Calculated Thermodynamic and Kinetic Parameters for this compound Decomposition (Illustrative)

| Pathway | Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Rate Constant k (s⁻¹) at 298 K |

|---|---|---|---|---|---|

| A: Decarboxylation | H₂NCONH(COOH) → TS1 → H₂NCONH₂ + CO₂ | -15.2 | -20.5 | +35.8 | 1.2 x 10⁻¹³ |

| B: Dissociation | H₂NCONH(COOH) → TS2 → HNCO + H₂NCOOH | +10.5 | +8.2 | +42.1 | 3.5 x 10⁻¹⁸ |

| | Subsequent: H₂NCOOH → NH₃ + CO₂ | -5.8 | -9.7 | +25.3 | 2.1 x 10⁻⁵ |

Note: ΔH = Enthalpy of Reaction, ΔG = Gibbs Free Energy of Reaction, ΔG‡ = Gibbs Free Energy of Activation. Values are hypothetical and for illustrative purposes only.

Experimental Protocols for Stability Assessment

Experimental studies are required to validate the theoretical predictions and to understand the stability of this compound under real-world conditions relevant to drug formulation and storage.

Forced Degradation Studies

Forced degradation, or stress testing, is used to accelerate the degradation of a compound to identify likely degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

-

Objective : To generate degradation products under controlled, severe conditions to understand degradation pathways.

-

Protocol :

-

Preparation : Prepare solutions of the test compound (or a stable precursor that may form it in situ) in various media. A typical concentration is 1 mg/mL.

-

Acid Hydrolysis : Treat the solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid compound or a solution at 80°C for 48 hours.

-

Photolytic Degradation : Expose the solid compound or solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration.

-

Analysis : Analyze all stressed samples, along with a control sample, using a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.

-

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound and separate it from its degradation products.

-

Method : High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) is the preferred technique.

-

Protocol :

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution is typically employed to resolve the polar parent compound from potentially less polar degradants. A common system is a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

-

Detection : A Photo Diode Array (PDA) detector is used to monitor the absorbance at multiple wavelengths to check for peak purity. A Mass Spectrometer (MS) detector is used in-line to obtain mass information for the parent peak and any new peaks corresponding to degradation products, aiding in their identification.

-

Validation : The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by its ability to resolve the main peak from all degradant peaks generated during the forced degradation study.

-

Kinetic Analysis

Kinetic studies determine the rate of degradation and the half-life of the compound under specific conditions.

-

Protocol :

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Store these solutions at a constant temperature (e.g., 40°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Quantify the remaining concentration of the parent compound using the validated HPLC method.

-

Determine the reaction order by plotting the natural logarithm of the concentration versus time (for first-order kinetics). The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t₁/₂) using the formula t₁/₂ = 0.693/k.

-

Repeat at different temperatures to determine the activation energy using the Arrhenius equation.

-

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex relationships, from molecular reaction pathways to multi-step experimental and computational workflows.

The Allophanate Anion: An Uncharted Territory in X-ray Crystallography

Despite its significance in biological and synthetic chemistry, a comprehensive crystallographic characterization of the simple allophanate anion remains an unresolved challenge in the scientific community. A thorough search of the existing literature reveals a notable absence of a definitive X-ray crystal structure for a simple salt of the allophanate anion, such as sodium or potassium allophanate. This lack of fundamental structural data precludes the creation of an in-depth technical guide complete with quantitative data and detailed experimental protocols for its crystallographic analysis.

The allophanate anion (H₂NCONHCOO⁻) plays a crucial role as an intermediate in urea metabolism and has garnered interest in the field of polyurethane chemistry. However, its inherent instability and the challenges associated with its isolation and crystallization in a simple salt form appear to have hindered its structural elucidation by X-ray diffraction.

While the broader field of crystallography has seen extensive characterization of numerous anions, the allophanate anion has remained elusive. Searches for crystallographic information files (CIFs) and detailed structural reports in prominent databases have yielded no results for a simple, uncomplexed allophanate salt.

It is important to distinguish between the allophanate anion itself and related, more complex structures. The scientific literature does contain crystallographic data for:

-

Allophanate Hydrolase: Several studies have successfully crystallized and determined the X-ray structure of allophanate hydrolase, the enzyme responsible for the breakdown of allophanate. These protein structures provide valuable insights into the enzyme's active site and its interaction with the allophanate substrate, but they do not provide the precise bond lengths and angles of the isolated anion.

-

Substituted Allophanates: Various organic compounds containing the allophanate functional group have been synthesized and their crystal structures determined. However, the electronic and steric effects of the substituents significantly alter the geometry of the allophanate core, meaning these structures do not represent the fundamental state of the parent anion.

The absence of a reference crystal structure for the allophanate anion means that key quantitative data, such as precise bond lengths, bond angles, and torsion angles, are not experimentally known. Consequently, a detailed guide on its crystallographic characterization, including tables of such data and specific experimental protocols for its crystallization and X-ray analysis, cannot be compiled at this time.

Future Outlook

The successful crystallization and X-ray diffraction analysis of a simple allophanate salt would be a significant contribution to both chemistry and biology. Such a study would provide the first definitive experimental picture of the anion's geometry, allowing for a deeper understanding of its electronic structure and reactivity. For researchers in drug development and materials science, this fundamental knowledge could inform the design of novel molecules that interact with or incorporate the allophanate moiety.

Until such a study is published, the crystallographic characterization of the allophanate anion remains an open and important area for future research. The development of novel crystallization strategies or the investigation of different counter-ions may hold the key to finally unlocking the three-dimensional structure of this enigmatic anion.

The Central Role of Allophanate Hydrolase in Urea Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanate hydrolase (EC 3.5.1.54) is a critical enzyme in the metabolic pathways of urea and s-triazine degradation in a wide range of organisms, including bacteria, fungi, and algae.[1] By catalyzing the hydrolysis of allophanate to ammonia and carbon dioxide, it facilitates the utilization of urea as a nitrogen source and the detoxification of s-triazine herbicides.[1][2] This guide provides a comprehensive overview of the biochemical function, structure, and catalytic mechanism of allophanate hydrolase, along with detailed experimental protocols for its study and quantitative data to support further research and potential therapeutic development.

Biochemical Function and Metabolic Significance

Allophanate hydrolase participates in two primary metabolic pathways: the urea amidolyase pathway for urea metabolism and the s-triazine degradation pathway.

1.1. Urea Amidolyase Pathway

In many microorganisms, the breakdown of urea is a two-step process catalyzed by the bifunctional enzyme urea amidolyase or by two separate enzymes: urea carboxylase and allophanate hydrolase.[3]

-

Urea Carboxylase: This enzyme first carboxylates urea to form allophanate.[4]

-

Allophanate Hydrolase: Allophanate is then hydrolyzed by allophanate hydrolase to produce two molecules of ammonia and two molecules of bicarbonate.[1]

This pathway is an alternative to the direct hydrolysis of urea by urease.[4]

1.2. s-Triazine Degradation Pathway

Allophanate hydrolase is the terminal enzyme in the bacterial degradation pathway of s-triazine compounds, such as the herbicide atrazine.[2] In this pathway, s-triazines are progressively hydrolyzed to cyanuric acid, which is then metabolized to allophanate.[5] Allophanate hydrolase then catalyzes the final step, releasing ammonia and carbon dioxide.[2]

Enzyme Structure and Catalytic Mechanism

Allophanate hydrolase belongs to the amidase signature (AS) family of enzymes.[6] Its structure and catalytic mechanism have been elucidated through crystallographic and site-directed mutagenesis studies.

2.1. Structural Features

The enzyme typically exists as a dimer.[7] In some organisms like Kluyveromyces lactis, the allophanate hydrolase domain is part of a larger urea amidolyase protein and is composed of distinct N and C domains.[7] These two domains work in concert to catalyze a two-step reaction.[7] A key feature of the active site is a conserved Ser-cis-Ser-Lys catalytic triad.[8]

2.2. Catalytic Reaction

The hydrolysis of allophanate is proposed to be a two-step process catalyzed by the N and C domains of the enzyme:[7]

-

The N-terminal domain catalyzes the conversion of allophanate to N-carboxycarbamate.[7]

-

The C-terminal domain then facilitates the decarboxylation of N-carboxycarbamate to produce ammonia and carbon dioxide.[7]

The reaction catalyzed by the C-domain is thought to be a novel form of decarboxylation.[7]

Quantitative Data on Allophanate Hydrolase

The following tables summarize key quantitative data for allophanate hydrolase from various organisms.

Table 1: Kinetic Parameters of Allophanate Hydrolase

| Organism | Enzyme Form | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Pseudomonas sp. strain ADP | Wild-type (AtzF) | 16.4 | 1.5 | 1.1 x 10⁴ | [2] |

| Granulibacter bethesdensis | Wild-type (GbAH) | 18.2 | 0.10 | 1.8 x 10⁵ | [8] |

| Granulibacter bethesdensis | Y299F mutant | 0.046 | 1.3 | 35 | [6] |

| Granulibacter bethesdensis | Y299A mutant | 0.074 | 3.1 | 24 | [6] |

| Granulibacter bethesdensis | R307A mutant | < 0.001 | - | - | [8] |

| Granulibacter bethesdensis | R307M mutant | < 0.001 | - | - | [8] |

Table 2: Substrate Specificity of Allophanate Hydrolase

| Organism | Substrate | Relative Activity (%) | Reference |

| Pseudomonas sp. strain ADP | Allophanate | 100 | [2] |

| Pseudomonas sp. strain ADP | Malonamate | Low activity | [2] |

| Pseudomonas sp. strain ADP | Urea | No activity | [2] |

| Pseudomonas sp. strain ADP | Biuret | No activity | [2] |

| Oleomonas sagaranensis | Allophanate | 100 | [9] |

| Oleomonas sagaranensis | Allophanate analogs | No activity | [9] |

| Enterobacter cloacae | Allophanate | 100 | [10] |

| Enterobacter cloacae | Malonamate | Lower activity | [10] |

| Enterobacter cloacae | Malonamide | Lower activity | [10] |

| Enterobacter cloacae | Biuret | Lower activity | [10] |

| Enterobacter cloacae | Urea | No activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of allophanate hydrolase.

4.1. Allophanate Hydrolase Activity Assays

Two common methods are used to determine allophanate hydrolase activity by measuring the release of ammonia.

4.1.1. Glutamate Dehydrogenase Coupled Assay

This is a continuous spectrophotometric assay that couples the production of ammonia to the oxidation of NADH.[7][11]

-

Principle: Ammonia produced from allophanate hydrolysis reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADH, and GDH.

-

Add the allophanate hydrolase enzyme solution to the reaction mixture.

-

Initiate the reaction by adding the allophanate solution.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).[12]

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

4.1.2. Phenol-Hypochlorite (Berthelot) Assay

This is a fixed-time colorimetric assay that measures the total ammonia produced.[8][13]

-

Principle: Ammonia reacts with phenol and hypochlorite in an alkaline solution to form a stable blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.[13]

-

Reagents:

-

Procedure:

-

Set up the enzymatic reaction in the assay buffer with the enzyme and allophanate.

-

Incubate for a fixed time at a specific temperature (e.g., 37°C for 30 minutes).[14]

-

Stop the reaction (e.g., by adding one of the colorimetric reagents).

-

Add the Phenol Reagent to the reaction mixture.

-

Add the Hypochlorite Reagent.

-

Incubate at room temperature or 37°C for color development (e.g., 30 minutes).[14]

-

Measure the absorbance at a wavelength between 630-670 nm.[15]

-

Determine the ammonia concentration using a standard curve prepared with known concentrations of ammonium chloride.

-

4.2. Recombinant Expression and Purification of Allophanate Hydrolase

This protocol describes the expression of His-tagged allophanate hydrolase in E. coli and its subsequent purification.[7]

-

Materials:

-

Expression vector (e.g., pET28a) containing the allophanate hydrolase gene.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 2 mM DTT.[16]

-

Ni-NTA affinity chromatography column.

-

Size-exclusion chromatography column.

-

-

Procedure:

-

Expression: a. Transform the E. coli expression strain with the expression vector. b. Grow the transformed cells in LB medium at 37°C to an OD600 of ~0.8.[6] c. Induce protein expression by adding IPTG (e.g., 0.3 mM) and continue to grow the culture at a lower temperature (e.g., 16°C) overnight.[7] d. Harvest the cells by centrifugation.

-

Purification: a. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenizer).[7] b. Clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA column equilibrated with Lysis Buffer. d. Wash the column with Lysis Buffer containing a low concentration of imidazole. e. Elute the His-tagged protein with Lysis Buffer containing a high concentration of imidazole. f. For further purification, apply the eluted protein to a size-exclusion chromatography column. g. Pool the fractions containing the purified protein, concentrate, and store at -80°C.[16]

-

4.3. Site-Directed Mutagenesis of Allophanate Hydrolase

This protocol allows for the introduction of specific mutations into the allophanate hydrolase gene to study structure-function relationships.[7]

-

Principle: A plasmid containing the gene of interest is amplified by PCR using primers that contain the desired mutation. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid.

-

Materials:

-

Plasmid DNA containing the allophanate hydrolase gene.

-

Mutagenic primers (forward and reverse) containing the desired mutation.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

-

Procedure:

-

Design and synthesize complementary primers containing the desired mutation.

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed cells on an appropriate antibiotic plate.

-

Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

-

Signaling Pathways and Logical Relationships

5.1. Urea Amidolyase Pathway

Caption: The two-step urea amidolyase pathway for urea degradation.

5.2. s-Triazine Degradation Pathway

Caption: The bacterial degradation pathway for s-triazine herbicides.

Conclusion

Allophanate hydrolase is a versatile and essential enzyme in nitrogen metabolism for numerous organisms. Its central role in both urea utilization and herbicide degradation makes it a subject of significant interest for both fundamental research and applied science. The detailed understanding of its structure, function, and catalytic mechanism, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for future investigations. This knowledge can be leveraged for the development of novel antifungals, bioremediation strategies, and other biotechnological applications.

References

- 1. Allophanate hydrolase - Wikipedia [en.wikipedia.org]

- 2. Purification and Characterization of Allophanate Hydrolase (AtzF) from Pseudomonas sp. Strain ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of urea amidolyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. Structure and Function of Allophanate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of allophanate hydrolase from Granulibacter bethesdensis provides insights into substrate specificity in the amidase signature family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allophanate hydrolase of Oleomonas sagaranensis involved in an ATP-dependent degradation pathway specific to urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The urea carboxylase and allophanate hydrolase activities of urea amidolyase are functionally independent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 14. abcam.com [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. researchgate.net [researchgate.net]

Allophanic Acid as a Pesticide Transformation Product: A Technical Guide

An In-depth Examination of its Formation, Environmental Fate, and Toxicological Significance

Introduction

Allophanic acid, a carbamic acid derivative of urea, has been identified as a transformation product of certain pesticides, notably the benzimidazole fungicide thiophanate-methyl. While its appearance in degradation pathways is acknowledged, this compound is often considered a transient intermediate, rapidly converting to other, more stable compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in the context of pesticide transformation. Due to the limited availability of specific quantitative data and toxicological studies on this compound itself, this guide will focus on the degradation of its primary parent compound, thiophanate-methyl, and its major, well-characterized metabolite, carbendazim (MBC). This approach provides the most relevant and data-supported framework for researchers, scientists, and drug development professionals to understand the environmental fate and potential toxicological implications associated with the formation of this compound.

Formation of this compound from Thiophanate-Methyl

Thiophanate-methyl is a systemic fungicide that undergoes transformation in the environment, leading to the formation of several metabolites. The primary and most significant transformation product is carbendazim (MBC), which is itself a potent fungicide. The formation of this compound is proposed as an intermediate step in some degradation pathways of thiophanate-methyl, although it is not always explicitly detected due to its likely transient nature.

The degradation of thiophanate-methyl can occur through both biotic and abiotic processes, including microbial metabolism, hydrolysis, and photolysis.[1] In soil, the conversion to MBC is rapid, often occurring within a few days.[1]

Environmental Fate and Transport

The environmental behavior of pesticide transformation products is critical for assessing their potential impact. While specific data for this compound is scarce, the fate and transport of thiophanate-methyl and carbendazim are well-documented.

Persistence in Soil:

Thiophanate-methyl is generally considered non-persistent in soil, with a rapid degradation to carbendazim.[2] Carbendazim, however, is more persistent. The half-life of these compounds can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Table 1: Soil Degradation Data for Thiophanate-Methyl and Carbendazim

| Compound | Soil Type | Temperature (°C) | Half-life (DT50) | Reference |

| Thiophanate-Methyl | Sandy Loam | 23 | < 7 days | [1] |

| Thiophanate-Methyl | Silty Loam | 23 | < 7 days | [1] |

| Carbendazim | Various | - | 6 - 12 months (aerobic) | [3] |

Mobility:

The mobility of these compounds in soil is influenced by their sorption to soil particles. Carbendazim has been shown to have low to moderate mobility in soil.[3]

Toxicological Profile

The toxicological effects of thiophanate-methyl and its metabolites have been the subject of numerous studies. The primary metabolite, carbendazim, is often the focus of toxicological assessments due to its persistence and biological activity.

Mechanism of Action:

Benzimidazole fungicides, including carbendazim, are known to interfere with microtubule assembly in fungal cells, inhibiting cell division.[4] This mechanism can also affect mammalian cells.

Oxidative Stress and Endocrine Disruption:

Studies have indicated that thiophanate-methyl and its metabolites can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[5][6][7][8] Furthermore, there is evidence that benzimidazole fungicides can act as endocrine disruptors, potentially interfering with hormone signaling pathways.[9][10][11][12]

Ecotoxicity:

Thiophanate-methyl and carbendazim exhibit varying levels of toxicity to non-target organisms.

Table 2: Ecotoxicity Data for Thiophanate-Methyl and Carbendazim

| Organism | Compound | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Thiophanate-Methyl | 96h LC50 | 7.8 | [2] |

| Daphnia magna | Thiophanate-Methyl | 48h EC50 | 15.0 | [2] |

| Algae (Selenastrum capricornutum) | Thiophanate-Methyl | 72h EC50 | 0.88 | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | Carbendazim | 96h LC50 | 0.84 | [3] |

| Daphnia magna | Carbendazim | 48h EC50 | 0.17 | [3] |

Experimental Protocols

1. Analysis of Thiophanate-Methyl and Carbendazim in Soil

This protocol outlines a general procedure for the extraction and analysis of thiophanate-methyl and its primary metabolite carbendazim from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Air-dry soil samples and sieve through a 2 mm mesh to remove large debris.

-

Homogenize the sieved soil.[13]

-

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Vortex vigorously for 1 minute.

-

Add anhydrous magnesium sulfate (4 g) and sodium acetate (1 g).

-

Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[14]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 50 mg of C18 sorbent.

-